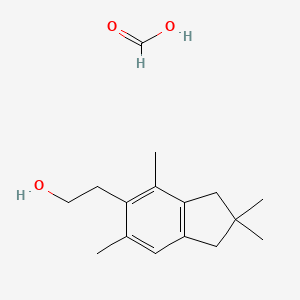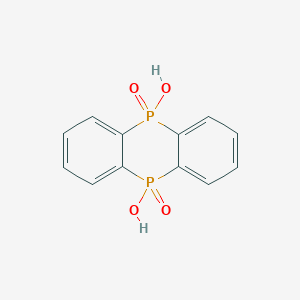
Formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol is a complex organic compound that combines the properties of formic acid and a substituted ethanol derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol typically involves multi-step organic reactions. One common method includes the alkylation of 2,2,4,6-tetramethyl-1,3-dihydroindene with ethylene oxide, followed by formylation to introduce the formic acid moiety. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as ruthenium, nickel, or rhodium are often employed in hydrogenation steps to facilitate the formation of the desired ethanol derivative. The process is optimized to minimize by-products and maximize the purity of the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the formic acid moiety to methanol derivatives.
Substitution: The ethanol part of the molecule can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of polymers and other industrial chemicals due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol involves its interaction with various molecular targets. The formic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the ethanol derivative can engage in hydrophobic interactions. These combined effects influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: An aliphatic diol used in polymer synthesis.
2,2,4,6-Tetramethyl-1,3-dihydroindene: A precursor in the synthesis of the target compound.
Uniqueness
Formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol is unique due to its combination of formic acid and a highly substituted ethanol derivative. This structural combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
64243-47-6 |
|---|---|
Fórmula molecular |
C16H24O3 |
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol |
InChI |
InChI=1S/C15H22O.CH2O2/c1-10-7-12-8-15(3,4)9-14(12)11(2)13(10)5-6-16;2-1-3/h7,16H,5-6,8-9H2,1-4H3;1H,(H,2,3) |
Clave InChI |
KASPLUGWMCKSON-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CC(C2)(C)C)C(=C1CCO)C.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14509764.png)
![Ethyl [chloro(dichlorophosphoryl)methyl]carbamate](/img/structure/B14509777.png)

![3-[3-(2,6-Dimethylheptyl)oxiran-2-YL]but-2-enoic acid](/img/structure/B14509796.png)

![(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine](/img/structure/B14509806.png)

![2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14509814.png)

![3-[2-(Piperazin-1-yl)phenyl]propanoic acid](/img/structure/B14509819.png)

